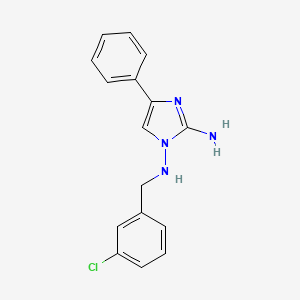

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Übersicht

Beschreibung

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a useful research compound. Its molecular formula is C16H15ClN4 and its molecular weight is 298.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, a compound within the imidazole derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: C16H15ClN4

- Molecular Weight: 298.77 g/mol

- CAS Number: 1987270-59-6

The compound features a five-membered imidazole ring fused with a phenyl group and a chlorobenzyl substituent. The synthesis of this compound typically involves controlled reaction conditions to optimize yield and purity, often utilizing solvents like ethanol or dimethylformamide.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes. Notably, it has been associated with the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation and cancer progression . The compound's structure suggests it may interact with the active sites of various enzymes, potentially leading to therapeutic effects in conditions characterized by immune suppression.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole derivatives, including this compound. For instance:

- In Vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines. Flow cytometry analyses revealed that it can induce apoptosis in MCF cell lines at specific dosages .

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Comparable to standard drugs |

Enzyme Inhibition

The compound has been shown to inhibit IDO effectively, which is crucial for developing therapies targeting cancer and chronic infections. Computational docking studies have indicated that this compound binds to key residues in the active site of IDO, enhancing its potential as a therapeutic agent .

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups. This suggests that the compound may have systemic effects on tumor biology beyond direct cytotoxicity .

Case Study 2: Inhibition of Immune Suppression

Research has highlighted the role of IDO in immune evasion by tumors. By inhibiting this enzyme, this compound may restore immune function and enhance anti-tumor responses in preclinical models .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is classified as an imidazole derivative with a molecular formula of C16H15ClN4 and a molecular weight of 298.77 g/mol. Its structure consists of a five-membered imidazole ring substituted with a phenyl group and a chlorobenzyl moiety, which enhances its biological activity.

Medicinal Chemistry

This compound has potential applications in:

- Cancer Therapy : Its structure suggests possible enzyme inhibition capabilities that could be leveraged in cancer treatments. Compounds similar to this have shown activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune modulation.

- Immunomodulation : The compound's interaction with biological targets indicates its potential role in modulating immune responses, making it a candidate for further investigation in autoimmune diseases.

Enzyme Inhibition Studies

Studies have indicated that imidazole derivatives can serve as inhibitors for various enzymes. This compound may inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes such as proliferation and differentiation .

Analytical Techniques

To characterize this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Mass Spectrometry (MS) : Employed for molecular weight determination and structural analysis.

These techniques ensure the compound's integrity and facilitate further research into its applications.

Eigenschaften

IUPAC Name |

1-N-[(3-chlorophenyl)methyl]-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-9,11,19H,10H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMIUVAIMISTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.